molecular formula C16H19N3OS B285552 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide

Cat. No.: B285552
M. Wt: 301.4 g/mol
InChI Key: JQAQJDPVIMPIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide, also known as DMSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMSPP is a sulfonamide derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide in lab experiments is its high purity and good yields, which makes it easier to work with. It also exhibits a wide range of biological activities, which makes it useful in various types of experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the study of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide. One area of interest is the development of this compound analogs with improved activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the development of new synthetic methods for the production of this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 4,6-dimethyl-2-thiouracil in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloropropan-1-amine. The final product is obtained by the addition of sulfur and sodium hydrosulfide to the reaction mixture. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activity.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C16H19N3OS/c1-11-6-4-5-7-14(11)19-15(20)8-9-21-16-17-12(2)10-13(3)18-16/h4-7,10H,8-9H2,1-3H3,(H,19,20)

InChI Key

JQAQJDPVIMPIHX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C)C

Origin of Product

United States

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